(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone

Descripción general

Descripción

(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed by Sanofi-Aventis. It is a potent and selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Rimonabant was originally developed as an anti-obesity drug, but it was later found to have potential therapeutic applications in a variety of other areas.

Mecanismo De Acción

Rimonabant works by blocking the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. By blocking this receptor, Rimonabant reduces the activity of the endocannabinoid system, which is involved in a variety of physiological processes, such as appetite, metabolism, and pain sensation.

Efectos Bioquímicos Y Fisiológicos

Rimonabant has a variety of biochemical and physiological effects, depending on the area of application. In obesity, Rimonabant reduces appetite and food intake, increases energy expenditure, and improves metabolic parameters, such as insulin sensitivity and lipid profile. In addiction, Rimonabant reduces the reinforcing effects of drugs of abuse, such as cocaine and nicotine, by blocking the CB1 receptor. In neurodegenerative diseases, Rimonabant has neuroprotective effects and improves cognitive function by reducing inflammation and oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Rimonabant has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. However, one limitation is its potential for off-target effects, which can complicate the interpretation of results. Another limitation is its complex synthesis method, which requires specialized equipment and expertise.

Direcciones Futuras

There are several future directions for the study of Rimonabant. One direction is the development of more potent and selective CB1 receptor antagonists, which can improve the precision of manipulating the endocannabinoid system. Another direction is the study of Rimonabant in combination with other drugs, such as opioids and antidepressants, to explore potential synergistic effects. Additionally, the study of Rimonabant in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, can provide valuable insights into its neuroprotective effects.

Aplicaciones Científicas De Investigación

Rimonabant has been extensively studied for its potential therapeutic applications in a variety of areas, including obesity, addiction, and neurodegenerative diseases. In obesity, Rimonabant was found to reduce body weight and improve metabolic parameters, such as insulin sensitivity and lipid profile. In addiction, Rimonabant was found to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. In neurodegenerative diseases, Rimonabant was found to have neuroprotective effects and improve cognitive function.

Propiedades

Número CAS |

136410-31-6 |

|---|---|

Nombre del producto |

(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone |

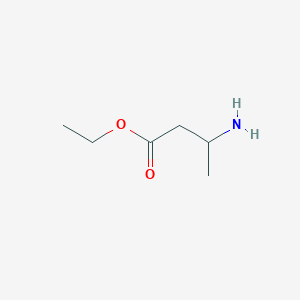

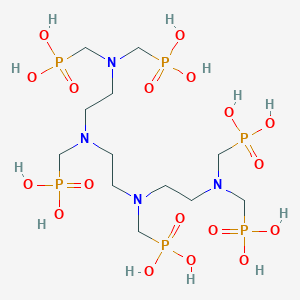

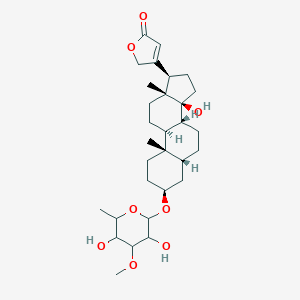

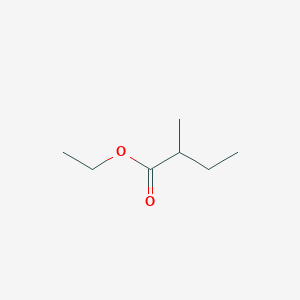

Fórmula molecular |

C16H23NO2 |

Peso molecular |

261.36 g/mol |

Nombre IUPAC |

1-benzyl-5-pentoxypyrrolidin-2-one |

InChI |

InChI=1S/C16H23NO2/c1-2-3-7-12-19-16-11-10-15(18)17(16)13-14-8-5-4-6-9-14/h4-6,8-9,16H,2-3,7,10-13H2,1H3 |

Clave InChI |

XKOHHZFUCYPIMA-UHFFFAOYSA-N |

SMILES |

CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |

SMILES canónico |

CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |

Sinónimos |

(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)